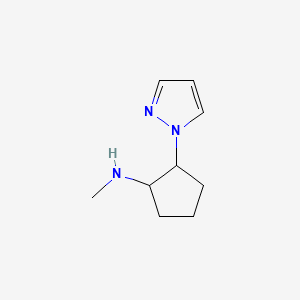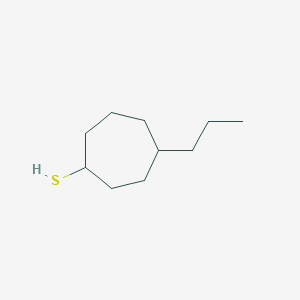![molecular formula C12H16N2O B15275037 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may include the use of catalysts such as palladium(II) acetate and bidentate ligands under specific conditions .
化学反応の分析
Types of Reactions
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(1H-indol-2-ylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-12(2,15)8-13-11-7-9-5-3-4-6-10(9)14-11/h3-7,13-15H,8H2,1-2H3 |
InChIキー |
UHXVDMSQBMNPGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=CC2=CC=CC=C2N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


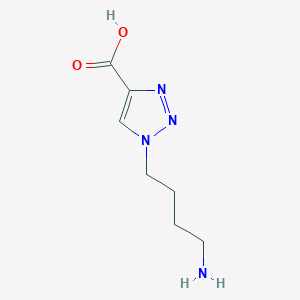
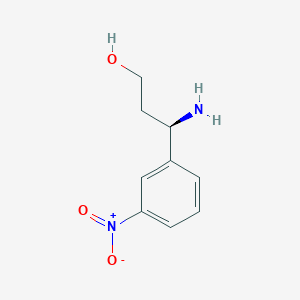

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
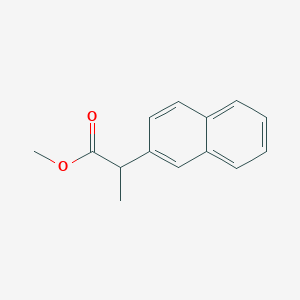
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

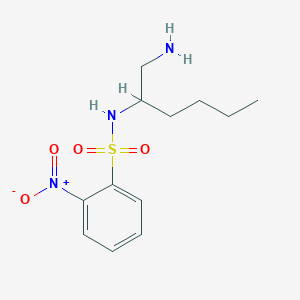

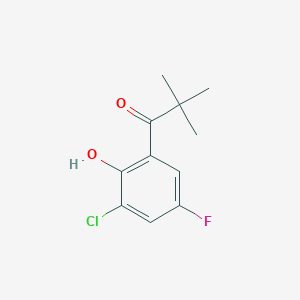
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
